molecular formula C21H25N5O2 B3302765 4,7,8-Trimethyl-6-(1-phenylethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione CAS No. 919012-07-0

4,7,8-Trimethyl-6-(1-phenylethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B3302765
CAS RN: 919012-07-0
M. Wt: 379.5 g/mol
InChI Key: AGKUUPKUCAQXFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7,8-Trimethyl-6-(1-phenylethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione, also known as SCH 58261, is a selective antagonist of the adenosine A2A receptor. This compound has been widely used in scientific research as a tool to study the physiological and biochemical effects of adenosine A2A receptor blockade.

Mechanism of Action

4,7,8-Trimethyl-6-(1-phenylethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione 58261 acts as a competitive antagonist of the adenosine A2A receptor, blocking the binding of adenosine to the receptor and preventing downstream signaling events. This blockade has been shown to modulate the activity of several neurotransmitter systems, including dopamine, glutamate, and GABA, and to affect neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
Studies using 4,7,8-Trimethyl-6-(1-phenylethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione 58261 have demonstrated a wide range of biochemical and physiological effects, including changes in motor behavior, cognition, and mood. 4,7,8-Trimethyl-6-(1-phenylethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione 58261 has been shown to improve motor deficits in animal models of Parkinson's disease and to enhance cognitive function in animal models of schizophrenia. Additionally, 4,7,8-Trimethyl-6-(1-phenylethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione 58261 has been shown to modulate mood and anxiety-related behaviors in animal models of depression and anxiety disorders.

Advantages and Limitations for Lab Experiments

The main advantage of using 4,7,8-Trimethyl-6-(1-phenylethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione 58261 in lab experiments is its selectivity for the adenosine A2A receptor, which allows for specific modulation of this receptor without affecting other adenosine receptors or neurotransmitter systems. However, the use of 4,7,8-Trimethyl-6-(1-phenylethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione 58261 is limited by its relatively low solubility in water and its potential for off-target effects at high concentrations.

Future Directions

There are several potential future directions for research using 4,7,8-Trimethyl-6-(1-phenylethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione 58261, including the investigation of its effects in other neurological and psychiatric disorders, the development of more selective and potent adenosine A2A receptor antagonists, and the exploration of combination therapies that target multiple neurotransmitter systems. Additionally, the use of 4,7,8-Trimethyl-6-(1-phenylethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione 58261 in combination with other tools, such as optogenetics and chemogenetics, could provide new insights into the neural circuits and mechanisms underlying neurological and psychiatric disorders.

Scientific Research Applications

4,7,8-Trimethyl-6-(1-phenylethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione 58261 has been used extensively in scientific research to study the physiological and biochemical effects of adenosine A2A receptor blockade. This receptor is widely expressed in the brain and has been implicated in a variety of neurological and psychiatric disorders, including Parkinson's disease, Huntington's disease, and schizophrenia. 4,7,8-Trimethyl-6-(1-phenylethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione 58261 has been used to investigate the role of adenosine A2A receptor in these diseases and to identify potential therapeutic targets.

properties

IUPAC Name

4,7,8-trimethyl-6-(1-phenylethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-6-12-24-19(27)17-18(23(5)21(24)28)22-20-25(13(2)14(3)26(17)20)15(4)16-10-8-7-9-11-16/h7-11,15H,6,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKUUPKUCAQXFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2C(=C(N3C(C)C4=CC=CC=C4)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7,8-Trimethyl-6-(1-phenylethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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